N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
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Overview
Description
N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The structure of this compound includes an ethoxyphenyl group and a benzothiazine moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:
Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of 2-aminobenzenethiol with an appropriate carbonyl compound, such as an α-haloketone.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where 4-ethoxyphenylamine reacts with the benzothiazine intermediate.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide: Contains a chlorophenyl group instead of an ethoxyphenyl group.
Uniqueness
N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, binding affinity, and overall efficacy compared to similar compounds.
Biological Activity
N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound that belongs to the class of benzothiazine derivatives. Its molecular formula is C18H18N2O3S, and it has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that benzothiazine derivatives exhibit significant antimicrobial activity. A study highlighted the antibacterial effects of similar compounds against various strains of bacteria, suggesting a potential for this compound to inhibit bacterial growth effectively. The compound's structure allows it to interact with bacterial cell walls and disrupt their integrity.
Anticancer Activity
Several studies have investigated the anticancer potential of benzothiazine derivatives. For instance, derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways. The specific mechanism through which this compound exerts its effects remains to be fully elucidated but may involve modulation of cell signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazine compounds have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests that this compound may serve as a therapeutic agent in conditions characterized by excessive inflammation.
Summary of Biological Activities
Activity | Description |
---|---|
Antimicrobial | Exhibits significant antibacterial effects against various bacterial strains. |
Anticancer | Induces apoptosis in cancer cells; potential modulation of cell signaling pathways. |
Anti-inflammatory | Inhibits pro-inflammatory cytokines and enzymes; potential use in inflammatory conditions. |
Case Study 1: Antibacterial Activity
In a comparative study involving various benzothiazine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a notable inhibition zone compared to control groups, indicating its potential as an antibacterial agent .
Case Study 2: Anticancer Mechanism
A recent investigation into the anticancer properties of benzothiazine derivatives revealed that this compound effectively induced apoptosis in human cancer cell lines. The study utilized flow cytometry to analyze cell cycle changes and annexin V staining to confirm apoptosis .
Research Findings
- Mechanistic Studies : Research has shown that the compound interacts with specific molecular targets involved in cell signaling pathways related to cancer progression.
- Synergistic Effects : Combining N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-y)acetamide with other chemotherapeutic agents has demonstrated enhanced efficacy in preclinical models .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-2-23-13-9-7-12(8-10-13)19-17(21)11-16-18(22)20-14-5-3-4-6-15(14)24-16/h3-10,16H,2,11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVBMYDTNXTQBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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